![molecular formula C16H25N3O2 B1397413 1-Piperazinecarboxylic acid, 4-(3-amino-5-methylphenyl)-, 1,1-dimethylethyl ester CAS No. 1044209-89-3](/img/structure/B1397413.png)
1-Piperazinecarboxylic acid, 4-(3-amino-5-methylphenyl)-, 1,1-dimethylethyl ester
Overview
Description
1-Piperazinecarboxylic acid, 4-(3-amino-5-methylphenyl)-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Polyamides
- Application: This chemical has been utilized in the synthesis of polyamides, particularly those containing uracil and adenine. The process involves addition reactions and polycondensation with diamines like piperazine, resulting in polyamides with molecular weights ranging from 1000 to 5000. These polyamides are soluble in water and useful in various applications due to their unique properties (Hattori & Kinoshita, 1979).
Antihistaminic Activity
- Application: Derivatives of this chemical, specifically 4-( N -methoxy- N -methylcarboxamido)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester, have been synthesized and found to possess potent antihistaminic activity. This application is significant in the development of new antihistamines (Maynard et al., 1993).
Synthesis of Polyamides with Theophylline and Thymine
- Application: Similar to uracil and adenine, this chemical is also involved in the synthesis of polyamides containing theophylline and thymine. These polyamides, like those mentioned earlier, have molecular weights in the range of 2000–6000 and are soluble in DMSO, formic acid, and water, depending on the type (Hattori & Kinoshita, 1979).
Antimicrobial Activities
- Application: Derivatives of this chemical compound have been synthesized and screened for antimicrobial activities. Some of these derivatives have shown good to moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Solubility Studies
- Application: The solubility of derivatives like (S)-Boc-piperazine in supercritical carbon dioxide has been measured, providing valuable data for various industrial applications, including pharmaceuticals and material science. This research is crucial for understanding and improving the solubility properties of related compounds (Uchida et al., 2004).
properties
IUPAC Name |
tert-butyl 4-(3-amino-5-methylphenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-9-13(17)11-14(10-12)18-5-7-19(8-6-18)15(20)21-16(2,3)4/h9-11H,5-8,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSACSAJFKZSWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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